Acetamide, 2-((4-cyano-5-(((4-fluorophenyl)methyl)thio)-3-isothiazolyl)thio)-
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Overview
Description
Acetamide, 2-((4-cyano-5-(((4-fluorophenyl)methyl)thio)-3-isothiazolyl)thio)- is a complex organic compound that belongs to the class of isothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-cyano-5-(((4-fluorophenyl)methyl)thio)-3-isothiazolyl)thio)- typically involves multi-step organic reactions. The process begins with the preparation of the isothiazole ring, followed by the introduction of the cyano and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((4-cyano-5-(((4-fluorophenyl)methyl)thio)-3-isothiazolyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Acetamide, 2-((4-cyano-5-(((4-fluorophenyl)methyl)thio)-3-isothiazolyl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-((4-cyano-5-(((4-fluorophenyl)methyl)thio)-3-isothiazolyl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The presence of the cyano and fluorophenyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-((4-cyano-5-(((4-chlorophenyl)methyl)thio)-3-isothiazolyl)thio)-
- Acetamide, 2-((4-cyano-5-(((4-bromophenyl)methyl)thio)-3-isothiazolyl)thio)-
Uniqueness
Compared to similar compounds, Acetamide, 2-((4-cyano-5-(((4-fluorophenyl)methyl)thio)-3-isothiazolyl)thio)- exhibits unique properties due to the presence of the fluorophenyl group. This group enhances its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
135489-19-9 |
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Molecular Formula |
C13H10FN3OS3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[[4-cyano-5-[(4-fluorophenyl)methylsulfanyl]-1,2-thiazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C13H10FN3OS3/c14-9-3-1-8(2-4-9)6-20-13-10(5-15)12(17-21-13)19-7-11(16)18/h1-4H,6-7H2,(H2,16,18) |
InChI Key |
BTLIWLRXVYBWFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C(=NS2)SCC(=O)N)C#N)F |
Origin of Product |
United States |
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